N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative featuring two distinct pharmacophores:
- Benzodioxolyl moiety: The 1,3-benzodioxole group (commonly found in compounds like piperonyl butoxide) is known to enhance metabolic stability and bioavailability by acting as a methylenedioxy bioisostere .
- Sulfonylated oxazinan ring: The 1,3-oxazinan ring, substituted with a 2,5-difluorobenzenesulfonyl group, introduces steric and electronic effects that may influence receptor binding or enzymatic inhibition .
This compound’s synthesis likely involves:
Amide coupling: Similar to methods in , using carbodiimides (e.g., EDCl) and activators (e.g., HOBt) to link the benzodioxolylmethyl and oxazinanmethyl groups via an ethanediamide bridge .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O7S/c22-14-3-4-15(23)18(9-14)34(29,30)26-6-1-7-31-19(26)11-25-21(28)20(27)24-10-13-2-5-16-17(8-13)33-12-32-16/h2-5,8-9,19H,1,6-7,10-12H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIKMYZLIVYBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxazinan intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain pathways, leading to the desired biological or chemical outcome. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- The benzodioxolyl group differentiates it from etobenzanid, which uses a simpler benzamide scaffold. This may enhance metabolic resistance compared to etobenzanid’s dichlorophenyl group .
- Unlike the dioxothiazolidinyl derivative in , the target compound’s oxazinan ring provides conformational flexibility, which could optimize binding to target proteins .
Physicochemical and Conformational Properties
- Solubility : The sulfonamide and benzodioxole groups may reduce aqueous solubility compared to simpler benzamides but enhance lipid membrane penetration.
- Ring Puckering : The 1,3-oxazinan ring’s conformation can be analyzed using Cremer-Pople parameters (e.g., puckering amplitude $ q $, phase angle $ \phi $), as described in , to assess its impact on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
